molecular formula C23H24N4O2S B2462001 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide CAS No. 1105218-32-3

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide

Cat. No.: B2462001
CAS No.: 1105218-32-3
M. Wt: 420.53
InChI Key: JGOTVRNNYUEJQX-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex thieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a 3-phenylpropanamide moiety and a benzylcarbamoylmethyl group, making it a compelling candidate for investigating structure-activity relationships in drug discovery. Its molecular architecture suggests potential as a key intermediate or a target-specific ligand in developing therapeutic agents. Researchers can utilize this compound as a probe to study enzyme inhibition, cellular signaling pathways, or as a precursor in the synthesis of more complex chemical entities. The presence of the pyrazole ring, a common motif in pharmaceuticals, indicates its relevance in exploring new treatments for various disorders . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-21(12-11-17-7-3-1-4-8-17)25-23-19-15-30-16-20(19)26-27(23)14-22(29)24-13-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOTVRNNYUEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the thieno[3,4-c]pyrazole core.

    Reduction: Reduced forms of the benzylamino group.

    Substitution: Alkyl-substituted derivatives at the benzylamino group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a benzylamino group and a phenylpropanamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Biological Activity

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C22H22N4O2S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological interactions.

Structure Representation

ComponentDescription
Core StructureThieno[3,4-c]pyrazole
Functional GroupsBenzylcarbamoyl and phenylpropanamide
Molecular Weight398.50 g/mol

This compound interacts with specific biological targets, primarily enzymes and receptors. The compound is believed to modulate signal transduction pathways and inhibit certain enzymes, leading to various biological effects. Ongoing research aims to elucidate the precise molecular targets involved in its action.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential for binding to specific receptors that regulate physiological responses.

Medicinal Chemistry

Research indicates that this compound has potential as a therapeutic agent due to its unique structure. It has been studied for various applications:

  • Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers compared to controls.

Research Findings Summary Table

Study FocusFindingsReference
Antitumor ActivitySignificant cytotoxicity in cancer cell lines
Anti-inflammatory EffectsReduced inflammation in animal models
Mechanism ExplorationInhibition of specific enzymes and receptors

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